

Spectroscopic Profile of 2-(4-Fluorophenyl)oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)oxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **2-(4-Fluorophenyl)oxirane** (also known as 4-Fluorostyrene oxide). This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering key data for the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(4-Fluorophenyl)oxirane**. The NMR data is presented based on analysis of structurally similar compounds, providing a reliable reference for spectral interpretation.

Table 1: ^1H NMR Spectroscopic Data (Reference Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.30	m	-	2 x CH (Aromatic, ortho to F)
~7.05	m	-	2 x CH (Aromatic, meta to F)
~3.90	dd	~4.2, ~2.7	1 x CH (Oxirane)
~3.15	dd	~5.5, ~4.2	1 x CH ₂ (Oxirane)
~2.75	dd	~5.5, ~2.7	1 x CH ₂ (Oxirane)

Note: The chemical shifts for the aromatic and oxirane protons are estimated based on data for structurally related phenyl oxiranes. The exact values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Reference Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~162.5 (d, ¹ JCF ≈ 245 Hz)	C-F (Aromatic)
~134.0 (d, ⁴ JCF ≈ 3 Hz)	C (Aromatic, ipso to oxirane)
~127.5 (d, ³ JCF ≈ 8 Hz)	2 x CH (Aromatic, ortho to F)
~115.5 (d, ² JCF ≈ 22 Hz)	2 x CH (Aromatic, meta to F)
~52.5	CH (Oxirane)
~51.5	CH ₂ (Oxirane)

Note: The assignments and chemical shifts are based on analogous compounds and established principles of NMR spectroscopy. The doublet multiplicity (d) and carbon-fluorine coupling constants (JCF) are characteristic features of fluorinated benzene derivatives.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretch (Aromatic)
~3000	Medium	C-H stretch (Oxirane)
~1610, ~1510	Strong	C=C stretch (Aromatic)
~1230	Strong	C-O-C stretch (Oxirane, asymmetric) & C-F stretch
~830	Strong	C-H bend (Aromatic, para-disubstituted)
~860	Medium	C-O-C stretch (Oxirane, symmetric)

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are representative experimental protocols for the acquisition of NMR and IR spectra of **2-(4-Fluorophenyl)oxirane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of purified **2-(4-Fluorophenyl)oxirane** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program is used with a spectral width of approximately 10 ppm.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A spectral width of approximately 220 ppm is used.

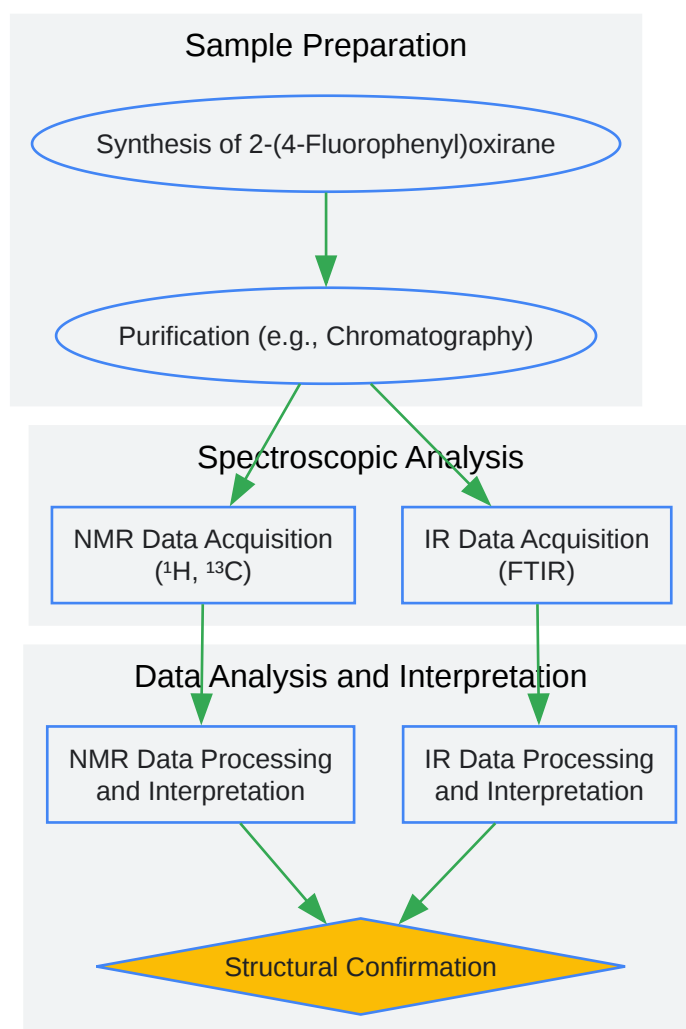
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A thin film of neat **2-(4-Fluorophenyl)oxirane** is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-(4-Fluorophenyl)oxirane**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Fluorophenyl)oxirane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101943#spectroscopic-data-for-2-4-fluorophenyl-oxirane-nmr-ir\]](https://www.benchchem.com/product/b101943#spectroscopic-data-for-2-4-fluorophenyl-oxirane-nmr-ir)

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